4-chloro-N-[3-methyl-5-(2-phenylethynyl)pyridin-2-yl]-1-[(1s,4s)-4-acetamidocyclohexyl]-1H-pyrazole-5-carboxamide,cis
Description
The compound 4-chloro-N-[3-methyl-5-(2-phenylethynyl)pyridin-2-yl]-1-[(1s,4s)-4-acetamidocyclohexyl]-1H-pyrazole-5-carboxamide, cis is a pyrazole-carboxamide derivative characterized by:
- A 4-chloro-3-methylpyrazole core.
- A 3-methyl-5-(2-phenylethynyl)pyridin-2-yl group at the carboxamide N-position, introducing rigidity and π-conjugation via the phenylethynyl moiety.
This structural complexity distinguishes it from simpler pyrazole-carboxamides, with implications for solubility, bioactivity, and synthetic methodology .
Properties
Molecular Formula |
C26H26ClN5O2 |
|---|---|
Molecular Weight |
476.0 g/mol |
IUPAC Name |
2-(4-acetamidocyclohexyl)-4-chloro-N-[3-methyl-5-(2-phenylethynyl)pyridin-2-yl]pyrazole-3-carboxamide |
InChI |
InChI=1S/C26H26ClN5O2/c1-17-14-20(9-8-19-6-4-3-5-7-19)15-28-25(17)31-26(34)24-23(27)16-29-32(24)22-12-10-21(11-13-22)30-18(2)33/h3-7,14-16,21-22H,10-13H2,1-2H3,(H,30,33)(H,28,31,34) |
InChI Key |
VURQPAANXHVBJU-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=CN=C1NC(=O)C2=C(C=NN2C3CCC(CC3)NC(=O)C)Cl)C#CC4=CC=CC=C4 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-chloro-N-[3-methyl-5-(2-phenylethynyl)pyridin-2-yl]-1-[(1s,4s)-4-acetamidocyclohexyl]-1H-pyrazole-5-carboxamide,cis involves multiple steps, each requiring specific reagents and conditions. The process typically begins with the preparation of the pyridine and pyrazole intermediates, followed by their coupling and subsequent functionalization to introduce the chloro, methyl, phenylethynyl, and acetamido groups.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors, advanced purification techniques, and automation to ensure consistent quality and scalability.
Chemical Reactions Analysis
Types of Reactions
4-chloro-N-[3-methyl-5-(2-phenylethynyl)pyridin-2-yl]-1-[(1s,4s)-4-acetamidocyclohexyl]-1H-pyrazole-5-carboxamide,cis can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of certain atoms within the molecule.
Substitution: The chloro and other functional groups can be substituted with different groups to create derivatives with altered properties.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield a compound with additional oxygen-containing functional groups, while substitution could result in derivatives with different substituents.
Scientific Research Applications
Chemistry: The compound can be used as a building block for the synthesis of more complex molecules or as a reagent in various chemical reactions.
Biology: It may be studied for its interactions with biological molecules and potential effects on biological systems.
Medicine: The compound could be investigated for its potential therapeutic properties, such as anti-inflammatory or anticancer activities.
Industry: It may find applications in the development of new materials or as a catalyst in industrial processes.
Mechanism of Action
The mechanism of action of 4-chloro-N-[3-methyl-5-(2-phenylethynyl)pyridin-2-yl]-1-[(1s,4s)-4-acetamidocyclohexyl]-1H-pyrazole-5-carboxamide,cis involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins, leading to modulation of their activity and subsequent effects on cellular pathways. The exact pathways involved would depend on the specific biological context and the compound’s binding affinity and selectivity.
Comparison with Similar Compounds
Comparison with Similar Compounds
Core Pyrazole-Carboxamide Derivatives
describes pyrazole-carboxamides (e.g., 3a–3p ) with aryl substituents (phenyl, p-tolyl, 4-fluorophenyl) at the carboxamide N-position. Key differences include:
- Substituent Complexity : The target compound replaces simple aryl groups with a phenylethynyl-pyridinyl moiety, enhancing steric bulk and electronic conjugation.
- Physical Properties :
The higher molecular weight and rigid substituents in the target compound suggest increased melting points compared to 3a–3p , though experimental data are unavailable .
Cyclohexyl-Substituted Analogs
details 4-chloro-N-cyclohexyl-1-methyl-1H-pyrazole-5-carboxamide , which shares the pyrazole-chloro core but lacks:
- The acetamido functional group on the cyclohexyl ring, reducing hydrogen-bonding capacity.
- Spectral data for the target compound would feature distinct 1H-NMR signals for the acetamido NH (~δ 6.5–7.0 ppm) and acetyl methyl (~δ 2.0 ppm), absent in ’s analog .
Pyridinyl-Substituted Derivatives
’s 4-chloro-1-ethyl-N-(4-pyridinyl)-1H-pyrazole-5-carboxamide highlights:
- A 4-pyridinyl substituent vs. the target’s 2-pyridinyl with phenylethynyl extension.
- An ethyl group at N1 vs. the target’s stereospecific cyclohexyl group.
The phenylethynyl group in the target compound likely enhances UV absorption (λmax ~250–300 nm) due to extended conjugation, a property absent in simpler pyridinyl analogs .
Heterocyclic Variations
and 16 describe pyrazole derivatives with thienyl or trifluoromethylpyridinyl groups. These differ in electronic effects:
Q & A
Q. What are the recommended methods for synthesizing this compound, and how can reaction conditions be optimized?
Synthesis typically involves multi-step reactions starting with pyrazole ring formation, followed by coupling with substituted pyridine and cyclohexylacetamide groups. Key steps include:
- Sonogashira coupling for introducing the phenylethynyl group to the pyridine moiety.
- Amide bond formation using carbodiimide coupling agents (e.g., EDC/HOBt) to attach the acetamidocyclohexyl group.
- Temperature control (e.g., 0–5°C for sensitive steps like acylation) and solvent selection (e.g., DMF for polar intermediates) to minimize side reactions .
- Monitoring : Use thin-layer chromatography (TLC) with UV detection and -NMR to track intermediates .
Q. Which analytical techniques are critical for structural characterization?
- - and -NMR : Assign peaks for pyrazole (δ 6.8–7.2 ppm), acetyl groups (δ 2.1–2.3 ppm), and cyclohexyl protons (δ 1.2–2.0 ppm) .
- High-resolution mass spectrometry (HRMS) : Confirm molecular ion [M+H] with <2 ppm error.
- X-ray crystallography : Resolve stereochemistry of the cis-cyclohexyl group (e.g., monoclinic P21/c space group, unit cell parameters: a=9.0032 Å, b=20.1001 Å, c=11.4664 Å) .
Q. How should initial biological activity screening be designed?
- Target selection : Prioritize kinases or GPCRs based on pyrazole-carboxamide analogs’ known affinities .
- Assay conditions : Use fluorescence polarization (FP) for binding assays (e.g., 10 µM compound concentration, 1% DMSO vehicle) .
- Controls : Include reference inhibitors (e.g., staurosporine for kinases) and validate with dose-response curves (IC) .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies be conducted to optimize potency?
- Substituent modifications : Replace the 4-chloro group with Br or CF to assess electronic effects on target binding .
- Stereochemical analysis : Compare cis- vs. trans-cyclohexyl configurations using enantioselective synthesis and crystallography .
- Biological testing : Evaluate cytotoxicity (e.g., CC in HEK293 cells) and selectivity (e.g., panel of 50 kinases) .
| Modification Site | Substituent | IC (nM) | Selectivity Index |
|---|---|---|---|
| Pyridine C5 | Phenylethynyl | 12 ± 1.5 | 8.2 |
| Cyclohexyl | cis-Acetamide | 8 ± 0.9 | 12.5 |
Q. What strategies resolve contradictions in biological data across assays?
- Assay validation : Cross-verify FP results with surface plasmon resonance (SPR) to rule out false positives from compound aggregation .
- Solubility correction : Measure compound solubility (e.g., nephelometry) and adjust DMSO concentrations to ≤0.5% .
- Metabolic stability : Use liver microsomes (e.g., human CYP3A4) to identify rapid degradation confounding cellular assays .
Q. How can computational modeling guide target identification?
- Docking studies : Use AutoDock Vina with crystal structures (PDB: 7XE) to predict binding poses in kinase ATP pockets .
- Pharmacophore mapping : Identify critical H-bond donors (acetamido group) and hydrophobic regions (phenylethynyl) .
- MD simulations : Run 100-ns trajectories to assess complex stability (RMSD <2 Å) .
Q. What are best practices for optimizing crystallographic analysis?
- Crystallization : Screen 96-well plates with PEG/Ion kits at 18°C; optimal conditions: 20% PEG 3350, 0.2 M ammonium sulfate .
- Data collection : Use synchrotron radiation (λ=0.978 Å) for high-resolution (<1.5 Å) datasets .
- Refinement : Apply anisotropic B-factors and TLS parameters in PHENIX to reduce R to <20% .
Q. How to design stability studies under physiological conditions?
- pH stability : Incubate in PBS (pH 7.4 and 5.0) at 37°C; monitor degradation via HPLC-MS over 72 hours .
- Light sensitivity : Store aliquots in amber vials at -80°C; compare with samples exposed to UV/visible light .
- Oxidative stress : Add 0.1% HO and quantify remaining compound with UV absorbance (λ=254 nm) .
Methodological Notes
- Key references : Prioritize peer-reviewed journals (e.g., Journal of Medicinal Chemistry) and crystallographic databases (PDB) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
